2-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Description
Properties
IUPAC Name |
3-(2-methylpropyl)-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.ClH/c1-8(2)7-10-13-11(15-14-10)9-5-3-4-6-12-9;/h8-9,12H,3-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWJOOIHLCNZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)C2CCCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with a hydrazine derivative under acidic or basic conditions.
Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often under reflux conditions in the presence of a suitable solvent like ethanol or acetonitrile.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the oxadiazole ring to form amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Oxadiazole N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The piperidine and oxadiazole rings are known to interact with biological targets, making this compound a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential as an antimicrobial, antiviral, or anticancer agent. Its unique structure may allow it to interact with specific enzymes or receptors involved in disease processes.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the oxadiazole and piperidine rings.
Mechanism of Action
The mechanism of action of 2-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the piperidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
- CAS Number : 2034156-59-5
- Molecular Formula : C₁₁H₂₀ClN₃O
- Synonyms: KS-7488, 5-Isobutyl-3-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride .
Structural Features :
This compound consists of a piperidine ring (6-membered nitrogen-containing heterocycle) linked to a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted at position 3 with a 2-methylpropyl (isobutyl) group. The hydrochloride salt enhances solubility and stability for pharmaceutical applications.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (piperidine/heterocycle + oxadiazole) but differ in substituents, ring systems, or biological targets.
Key Structural Differences and Implications
Heterocycle Backbone: Piperidine vs. Pyrrolidine: Piperidine (6-membered) in the main compound may offer better conformational flexibility compared to pyrrolidine (5-membered) in SLP7111228, affecting target binding . Pyridine vs.
Substituent Effects: Alkyl Chains: The isobutyl group in the main compound balances lipophilicity, while SLP7111228’s 4-octylphenyl substituent increases hydrophobicity, likely improving membrane permeability . Fluorinated Groups: The trifluoroethyl group in ’s compound enhances metabolic stability and bioavailability via fluorine’s electron-withdrawing effects . Cyclobutyl vs.
Oxadiazole Substituent Position :
Pharmacological and Industrial Relevance
- SLP7111228 : Demonstrated potent SphK1 inhibition (Ki = 48 nM), highlighting the importance of aryl-alkyl substituents for enzyme targeting .
- Agrochemical Derivatives : The cyclobutyl analog () is tailored for pesticidal use, emphasizing substituent-driven environmental compatibility .
- Fluorinated Analogs : Trifluoroethyl derivatives () are prioritized in drug discovery for improved pharmacokinetics .
Biological Activity
2-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a compound with notable biological activities attributed to its unique structural features, particularly the oxadiazole and piperidine moieties. This article explores its biological activity, including antibacterial, enzyme inhibition, and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 1385696-81-0
- Molecular Formula : C11H20ClN3O
- Molecular Weight : 245.75 g/mol
Antibacterial Activity
Research indicates that compounds containing the oxadiazole and piperidine structures exhibit significant antibacterial properties. In a study evaluating similar compounds, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis, with some derivatives showing IC50 values as low as 2.14 µM against urease, a target in the treatment of various infections .
| Compound | Bacterial Strain | Activity Level | IC50 (µM) |
|---|---|---|---|
| 2-Methylpropyl Oxadiazole Derivative | Salmonella typhi | Moderate to Strong | 2.14 |
| 2-Methylpropyl Oxadiazole Derivative | Bacillus subtilis | Moderate to Strong | 0.63 |
Enzyme Inhibition
The compound has been studied for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are critical in treating conditions like Alzheimer's disease. The synthesized derivatives demonstrated strong inhibitory effects against AChE and urease, suggesting potential therapeutic applications in neurodegenerative diseases and as anti-urolithic agents .
Docking Studies
Molecular docking studies have elucidated the interactions between this compound and various biological targets. The binding affinities suggest that the oxadiazole ring plays a crucial role in modulating these interactions, enhancing the compound's pharmacological profile .
Case Studies
A recent study synthesized a series of piperidine derivatives incorporating oxadiazole rings. These compounds were evaluated for their biological activities, demonstrating that those with the 1,2,4-oxadiazole core exhibited enhanced antibacterial and enzyme inhibitory activities compared to their analogs lacking this structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
